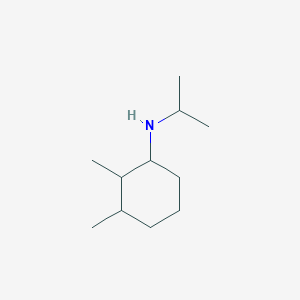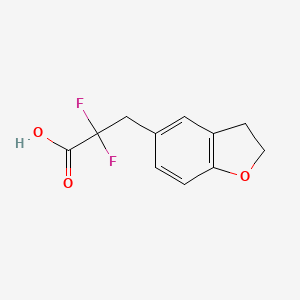
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles or electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tumor, antibacterial, and antiviral activities.
Pharmacology: It is used in the development of new drugs and as a lead compound for the synthesis of pharmacologically active molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-yl(methoxy)acetic acid
- 3-(4-Hydroxyphenyl)propionate
- Benzofuran derivatives with different substituents
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10F2O3 |
|---|---|
Peso molecular |
228.19 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C11H10F2O3/c12-11(13,10(14)15)6-7-1-2-9-8(5-7)3-4-16-9/h1-2,5H,3-4,6H2,(H,14,15) |
Clave InChI |
RVZVTLHCDJMAGL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



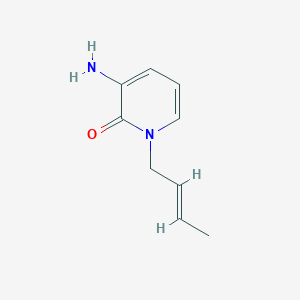
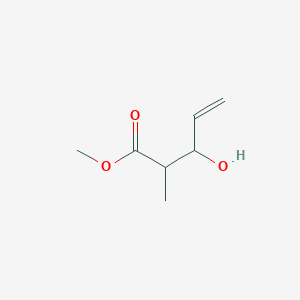
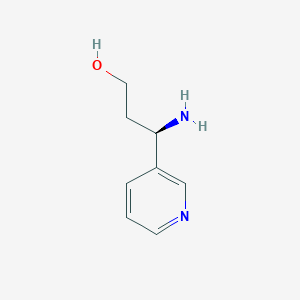
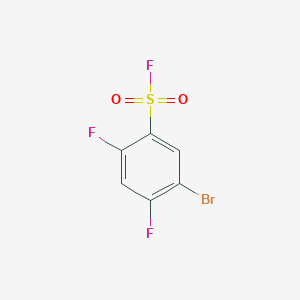
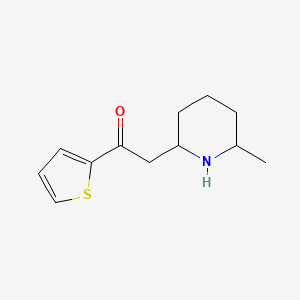
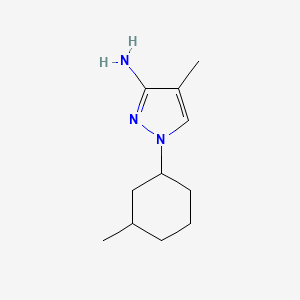


![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
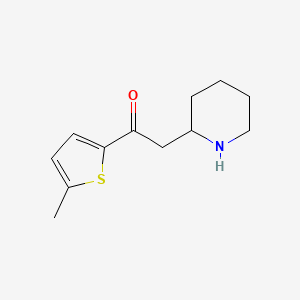
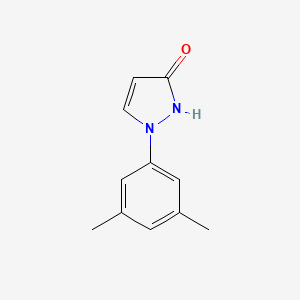
![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
